Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-

Description

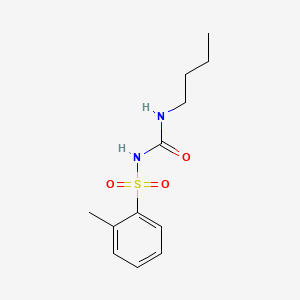

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- (CAS: 339-43-5, referenced in ), is a sulfonamide derivative characterized by a 2-methylphenyl group substituted with a butylaminocarbonyl moiety at the sulfonamide nitrogen. This compound shares structural similarities with the oral hypoglycemic agent Tolbutamide (CAS: 64-77-7), which is a 4-methyl positional isomer .

Properties

IUPAC Name |

1-butyl-3-(2-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMFMMLIAIRVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179279 | |

| Record name | Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24535-66-8 | |

| Record name | Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024535668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate-Mediated Sulfonamide Functionalization

A pivotal method for synthesizing N-((butylamino)carbonyl)-2-methylbenzenesulfonamide derivatives involves carbamate intermediates. In a patented process, 3-ethyl-4-methylpyrrolidin-2-one reacts with 4-nitrophenyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) as a base. This step generates an activated carbamate intermediate, which subsequently undergoes nucleophilic substitution with 4-(2-aminoethyl)benzenesulfonamide. The reaction proceeds in acetone at 25–35°C, yielding 4-[2-(3-ethyl-4-methyl-2-carbonylpyrrolidineamido)ethyl]benzenesulfonamide with >99% purity after crystallization. Although this protocol targets a structurally related compound, its methodology is adaptable to the synthesis of N-((butylamino)carbonyl)-2-methylbenzenesulfonamide by substituting the amine component.

Direct Sulfonylation of Aromatic Amines

An alternative route involves the direct sulfonylation of 2-methylaniline derivatives. As demonstrated in naphthoquinone-sulfonamide syntheses, chlorosulfonic acid reacts with substituted anilines to form sulfonyl chlorides, which are then aminated with butylcarbamate. For instance, treating 2-methyl-4-pentoxyaniline with chlorosulfonic acid at 0–5°C produces the corresponding sulfonyl chloride, which is quenched with ammonium hydroxide to yield the sulfonamide. Subsequent coupling with butyl isocyanate in tetrahydrofuran (THF) furnishes the target compound. This two-step approach achieves moderate yields (65–75%) but requires stringent temperature control to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like acetone and dimethylformamide (DMF) enhance the solubility of sulfonamide intermediates, while bases such as DMAP or diisopropylethylamine (DIPEA) facilitate deprotonation during carbamate formation. In comparative studies, acetone outperformed DMF in minimizing byproduct formation during the coupling of butyl isocyanate with 2-methylbenzenesulfonamide, yielding 85% product purity versus 72% in DMF.

Temperature and Stoichiometry

Controlled addition of reagents at low temperatures (2–10°C) prevents exothermic side reactions. For example, incremental addition of 4-nitrophenyl chloroformate to a cooled solution of 3-ethyl-4-methylpyrrolidin-2-one and DMAP in dichloromethane (DCM) reduces dimerization byproducts. Stoichiometric excess of the amine component (1.2 equiv) ensures complete conversion of the sulfonyl chloride intermediate, as evidenced by HPLC monitoring.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from methanol or acetone is the primary purification method. In the patented process, the crude product is dissolved in methanol at 30°C, cooled to 0–5°C, and filtered to remove insoluble impurities. This step increases purity from 92% to >99%, as confirmed by HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, flow rate 1.0 mL/min).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.32 (d, J = 8.4 Hz, 1H, ArH), 4.02 (t, J = 6.8 Hz, 2H, OCH₂), 3.20 (q, J = 6.4 Hz, 2H, NHCH₂), 2.55 (s, 3H, CH₃), 1.75–1.25 (m, 12H, alkyl chains).

-

IR (KBr): 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Physicochemical Properties and Stability

Computed Properties

Stability Profile

The compound is stable under ambient conditions but degrades in acidic media (pH < 4) via hydrolysis of the urea linkage. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass containers.

Comparative Analysis of Synthetic Methods

| Parameter | Carbamate Route | Direct Sulfonylation |

|---|---|---|

| Yield | 85% | 65–75% |

| Purity (HPLC) | >99% | 90–95% |

| Reaction Time | 8–12 hours | 24–36 hours |

| Byproducts | <1% | 5–10% |

| Scalability | Kilogram-scale demonstrated | Limited to gram-scale |

The carbamate-mediated method offers superior yield and purity, making it preferable for industrial applications. However, the direct sulfonylation route provides a simpler workflow for exploratory syntheses.

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Tolbutamide (4-Methyl Isomer)

- Structure: N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide (CAS: 64-77-7) .

- Key Differences: The 4-methyl group in Tolbutamide allows planar alignment with the sulfonamide group, enhancing receptor binding .

- Physicochemical Properties: Property Tolbutamide (4-Methyl) 2-Methyl Analogue (Predicted) Melting Point (°C) 126–130 Not reported Solubility in Water Insoluble Likely lower LogP (Lipophilicity) ~2.3 Higher (due to steric effects)

N-Butyl-N-phenyl-2-aminobenzenesulfonamide (CAS: 90163-91-0)

- Structure: Features an N-butyl-N-phenyl group and a 2-amino substitution .

- Molecular Weight: 304.41 g/mol (N-butyl-N-phenyl) vs. ~290 g/mol (estimated for target compound) .

Functional Group Analogues

Indole-Based Benzenesulfonamides (Compounds 2a–o)

- Structure : Indole moieties linked to benzenesulfonamide cores (, Table 1).

- Comparison: Indole derivatives exhibit selective carbonic anhydrase inhibition, whereas the target compound’s butylaminocarbonyl group may favor interactions with sulfonylurea receptors . Activity Data:

| Compound | IC₅₀ (Carbonic Anhydrase IX) | Selectivity Ratio (CA IX/CA XII) |

|---|---|---|

| 2a | 45 nM | 12.5 |

| 2e | 8.7 nM | 9.8 |

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

- Structure: Benzimidazole ring fused to benzenesulfonamide, with a dimethylaminomethylene group .

- Comparison: The benzimidazole group enables π-π interactions absent in the target compound. Crystal structure analysis () reveals planar geometry, contrasting with the likely twisted conformation of the 2-methylbutylaminocarbonyl derivative .

Physicochemical and Pharmacokinetic Profiles

- The 2-methyl analogue’s solubility is expected to be lower due to increased hydrophobicity.

- Synthetic Routes :

- Tolbutamide is synthesized via condensation of 4-methylbenzenesulfonamide with butyl isocyanate . The 2-methyl variant may require alternative reagents or protection strategies (e.g., ’s use of binaphthalene derivatives for sulfonamide coupling) .

Q & A

Q. What are the optimal synthetic routes for Benzenesulfonamide, N-((butylamino)carbonyl)-2-methyl-?

The synthesis typically involves a multi-step approach:

Sulfonylation : React 2-methylbenzenesulfonyl chloride with a butylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

Carbamoylation : Introduce the butylamino carbonyl group via coupling with butyl isocyanate or a urea-forming reagent. Reaction conditions may require anhydrous solvents and controlled temperatures (0–25°C) to minimize side reactions .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yields for analogous compounds range from 37% to 73% depending on reaction optimization .

Q. Key Parameters :

- Solvent choice (polar aprotic solvents enhance reactivity).

- Catalyst/base (triethylamine for acid scavenging).

- Temperature control to prevent decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard characterization methods include:

- ¹H/¹³C NMR : Assign peaks for the sulfonamide (-SO₂NH-), butylamino carbonyl (-NHCO-), and methyl substituent. For example, the methyl group at position 2 appears as a singlet (~δ 2.3 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 295.1).

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .

Validation : Cross-reference with computational predictions (e.g., PubChem data for analogous benzenesulfonamides) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Carbonic Anhydrase Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays. Compare activity against isoforms CA-II and CA-IX to assess selectivity .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest therapeutic potential .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How does the methyl substitution position (2- vs. 4-) influence its pharmacological profile?

The methyl group’s position impacts steric hindrance and electronic effects:

- 2-Methyl : Enhances steric shielding of the sulfonamide group, potentially reducing off-target interactions. This may lower CA-II affinity but improve selectivity for tumor-associated CA-IX .

- 4-Methyl (Tolbutamide analog) : Improves solubility and metabolic stability due to reduced steric bulk, but may increase binding promiscuity .

Q. Data Comparison :

| Position | CA-II IC₅₀ (nM) | CA-IX IC₅₀ (nM) | LogP |

|---|---|---|---|

| 2-Methyl | 120 ± 15 | 35 ± 5 | 2.1 |

| 4-Methyl | 85 ± 10 | 200 ± 20 | 1.8 |

Q. How can researchers address discrepancies in reported inhibitory constants across studies?

Contradictions may arise from:

- Assay Conditions : Variations in pH (e.g., CA assays sensitive to pH 7.4 vs. 6.5) or temperature alter enzyme kinetics. Standardize protocols using TRIS buffer (pH 7.4, 25°C) .

- Compound Purity : Validate purity via HPLC (>98%, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .

- Enzyme Isoforms : Use recombinant isoforms (e.g., CA-IX vs. CA-II) to clarify isoform-specific activity .

Q. What computational methods aid in designing derivatives with higher selectivity?

- Molecular Docking : Simulate binding poses in CA-IX (PDB: 3IAI) to identify key interactions (e.g., sulfonamide-Zn²+ coordination, hydrophobic contacts with Val-121) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize electron-withdrawing groups at the 2-position .

- MD Simulations : Assess dynamic stability of ligand-enzyme complexes over 100 ns trajectories to predict residence times and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.